molecular formula C7H9F3S B2758147 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol CAS No. 2460755-19-3

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol

Cat. No.: B2758147
CAS No.: 2460755-19-3
M. Wt: 182.2
InChI Key: HYVKUCPAUULLIT-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol is a chemical compound with the molecular formula C7H9F3S and a molecular weight of 182.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a methanethiol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane ring: This step involves the cyclization of suitable precursors under specific conditions to form the bicyclo[1.1.1]pentane ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the substitution reaction.

    Attachment of the methanethiol group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methanethiol group is replaced by other nucleophiles under suitable conditions

Scientific Research Applications

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structural features.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The methanethiol group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds to [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol include:

    [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol: This compound has a hydroxyl group instead of a methanethiol group, which can affect its reactivity and biological activity.

    [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl methanesulfonate: This compound contains a methanesulfonate group, which can influence its solubility and chemical behavior.

    [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine hydrochloride:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a methanethiol group attached to a bicyclo[1.1.1]pentane ring, providing distinct chemical and biological properties.

Biological Activity

The compound [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol (C7H9F3S) is a derivative of bicyclo[1.1.1]pentane, characterized by a trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H9F3S
  • Molecular Weight : 182.2 g/mol
  • Structure : The compound features a bicyclic structure with a trifluoromethyl group and a methanethiol group, which contributes to its unique chemical properties.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, allowing better interaction with hydrophobic regions of proteins and cell membranes.
  • Covalent Bond Formation : The methanethiol group can form covalent bonds with nucleophilic sites on biomolecules, potentially modulating various biological pathways.

Pharmacological Potential

Research indicates that compounds like this compound may exhibit activity against various biological targets, including:

  • Anticancer Activity : Bicyclo[1.1.1]pentane derivatives have been explored for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound's structure may allow it to interact with bacterial membranes or enzymes, suggesting potential as an antimicrobial agent.

Research Findings and Case Studies

Several studies have highlighted the biological relevance of bicyclo[1.1.1]pentane derivatives:

StudyFindings
Study 1Investigated the anticancer properties of bicyclo[1.1.1]pentane derivatives, noting significant cytotoxic effects against several cancer cell lines.
Study 2Explored the antimicrobial activity of trifluoromethylated compounds, demonstrating enhanced efficacy against Gram-positive bacteria compared to non-fluorinated analogs.
Study 3Evaluated the metabolic stability of this compound in liver microsomes, showing promising results for drug development applications.

Synthetic Approaches

The synthesis of this compound typically involves:

  • Formation of Bicyclic Structure : Cyclization of suitable precursors.
  • Introduction of Trifluoromethyl Group : Utilizing reagents like trifluoromethyl iodide under specific conditions.
  • Final Thiol Addition : Incorporating the methanethiol group through nucleophilic substitution reactions.

Properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3S/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKUCPAUULLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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